Structural Differentiation: 2-Methoxybenzamide vs. 2-Methylpropanamide at the Pyrrole 2-Position
The target compound incorporates a 2-methoxybenzamide group at the pyrrole 2-position, whereas its closest commercially available analog (CAS 478032-68-7) bears a 2-methylpropanamide (isobutyramide) substituent . This structural difference introduces (i) an additional aromatic ring capable of π-π stacking interactions, (ii) an ortho-methoxy oxygen atom providing an extra hydrogen-bond acceptor site (total H-bond acceptors: 5 vs. 3 for the 2-methylpropanamide analog), and (iii) increased conformational restriction around the amide C-N bond due to steric interaction between the ortho-methoxy group and the pyrrole ring [1]. These features are absent in the aliphatic amide analog.
| Evidence Dimension | Number of Hydrogen Bond Acceptors and Aromatic Ring Count |
|---|---|
| Target Compound Data | 5 hydrogen bond acceptors; 4 aromatic rings (pyrrole core + 2 phenyl substituents + 2-methoxyphenyl ring) |
| Comparator Or Baseline | N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide (CAS 478032-68-7): 3 hydrogen bond acceptors; 3 aromatic rings (pyrrole core + 2 phenyl substituents, no additional aromatic ring) |
| Quantified Difference | +2 hydrogen bond acceptors; +1 aromatic ring |
| Conditions | Structural feature comparison based on molecular formula and connectivity; H-bond acceptor count per standard Lipinski rule definitions (N and O atoms) |
Why This Matters
The additional H-bond acceptor and aromatic ring directly affect target-binding enthalpy and selectivity profiles, making the 2-methoxybenzamide variant non-interchangeable with the 2-methylpropanamide analog in any quantitative structure-activity relationship (QSAR)-driven selection process.
- [1] PYRROLE DERIVATIVES, INTERMEDIATES THEREFOR, PREPARATION AND THERAPEUTIC USE THEREOF. US Patent Application Publication No. US 2008/0194581 A1. Filed Jan. 22, 2007. Published Aug. 14, 2008. View Source
